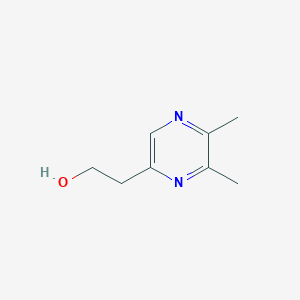

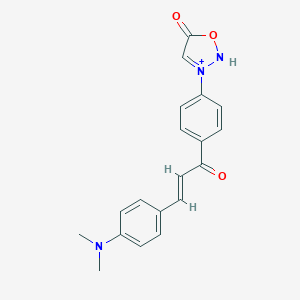

![molecular formula C7H11ClN4 B119105 5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺二盐酸盐 CAS No. 157327-50-9](/img/structure/B119105.png)

5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

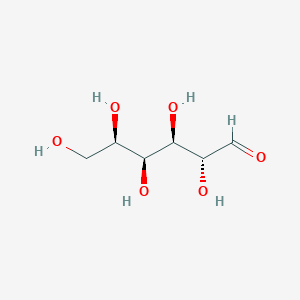

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride (THPP-2-Cl) is an organic compound belonging to the class of pyridines. It is a white crystalline solid with a molecular weight of 255.75 g/mol. THPP-2-Cl has been the subject of numerous studies due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This compound has been found to possess numerous pharmacological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been demonstrated to be a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of nerve impulses.

科学研究应用

化学合成

“5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺二盐酸盐”主要以其化学合成和性质而闻名。它是一种化合物,其结构已被用于开发各种衍生物 .

衍生物的开发

已开发出一种合成7-苄基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶的2-吡啶基取代衍生物的方法 . 这些衍生物可能在各个研究领域具有不同的性质和应用。

抗菌活性

由“5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺二盐酸盐”合成的化合物已被评估其抗菌活性 . 它们针对两种革兰氏阳性菌(枯草芽孢杆菌和金黄色葡萄球菌)和革兰氏阴性菌(大肠杆菌和肺炎克雷伯菌)进行了测试 .

抗分枝杆菌活性

合成的化合物还针对两种菌株(即结核分枝杆菌(MTB)H37Rv 和异烟肼耐药临床样本)进行了抗分枝杆菌活性筛选 . 这表明它在开发新的抗分枝杆菌药物方面具有潜在应用。

作用机制

Target of Action

The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of mTOR and PI3 kinases affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway . This could potentially lead to the death of cells that rely on this pathway for survival .

安全和危害

生化分析

Biochemical Properties

The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase. These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival. The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity.

Cellular Effects

The molecular and cellular effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway. This could potentially lead to the death of cells that rely on this pathway for survival.

Molecular Mechanism

The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate. The blocking effect prevents mTOR from signaling to downstream pathways that control cell growth .

Temporal Effects in Laboratory Settings

Currently, there is limited information available on the temporal effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride in laboratory settings. It is known that the compound has a melting point of 206-211 °C (decomposition) and is typically stored at 2-8°C .

Metabolic Pathways

The inhibition of mTOR and PI3 kinases by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride involves the reaction of 2-aminopyridine with ethyl acetoacetate and ammonium acetate to form 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. The resulting compound is then reduced with sodium borohydride to yield 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["2-aminopyridine", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 2-aminopyridine with ethyl acetoacetate and ammonium acetate in ethanol to form 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.", "Step 2: Reduce 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione with sodium borohydride in ethanol to yield 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine.", "Step 3: React 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine with hydrochloric acid to form 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride."] } | |

CAS 编号 |

157327-50-9 |

分子式 |

C7H11ClN4 |

分子量 |

186.64 g/mol |

IUPAC 名称 |

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |

InChI 键 |

MGJMGASPHSHRTG-UHFFFAOYSA-N |

手性 SMILES |

C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-] |

SMILES |

C1CNCC2=CN=C(N=C21)N.Cl.Cl |

规范 SMILES |

C1CNCC2=CN=C(N=C21)N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)